
Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride is a chemical compound with the molecular formula C19H25NO2·HCl This compound is known for its complex structure, which includes a benzenethanamine backbone with methoxy groups and a phenylethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzenethanamine Backbone: This step involves the reaction of benzene with ethanamine under specific conditions to form the benzenethanamine backbone.
Introduction of Methoxy Groups: Methoxy groups are introduced to the 3 and 4 positions of the benzene ring through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Addition of the Phenylethyl Substituent: The phenylethyl group is added to the nitrogen atom of the benzenethanamine backbone through a substitution reaction, often using phenylethyl bromide as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the nitrogen atom or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylethyl bromide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenethanamine, 3,4-dimethoxy-N-(2-phenylethyl)-, hydrochloride
- Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, sulfate
- Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, nitrate
Uniqueness
Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity profiles, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
13174-08-8 |
|---|---|
Fórmula molecular |
C19H26ClNO2 |
Peso molecular |
335.9 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)ethyl-(1-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-15(13-16-7-5-4-6-8-16)20-12-11-17-9-10-18(21-2)19(14-17)22-3;/h4-10,14-15,20H,11-13H2,1-3H3;1H |
Clave InChI |
CXXSNFVGSYSCKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)[NH2+]CCC2=CC(=C(C=C2)OC)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


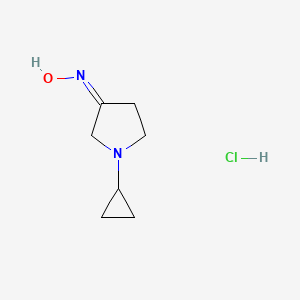
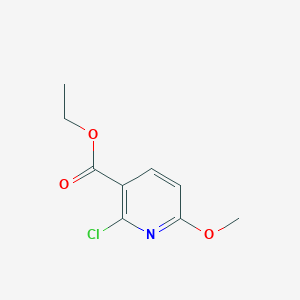
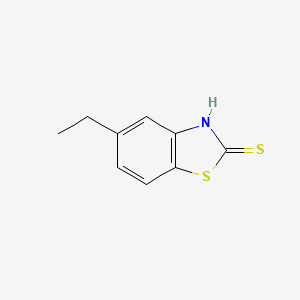

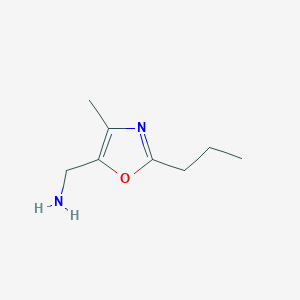
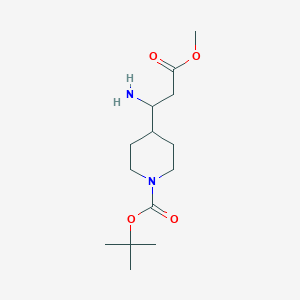
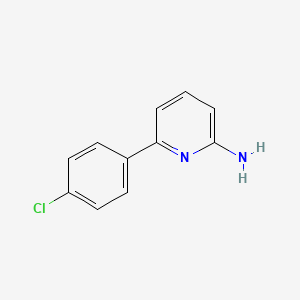
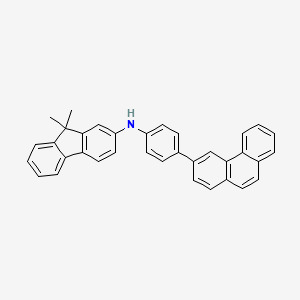
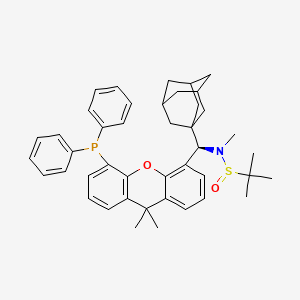



![4,6-Dibromo-2-chloro-1H-benzo[d]imidazole](/img/structure/B13652750.png)
![2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride](/img/structure/B13652752.png)
